4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine
Description
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a halogenated triazine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at position 6 and a chlorine atom at position 2. The pentafluoroethyl group is a highly electron-withdrawing moiety, which significantly impacts the compound’s electronic properties, lipophilicity, and reactivity.
Properties
IUPAC Name |
4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIJHUZGHFZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phosphorus oxychloride and dimethylaniline as a base. The reaction is carried out by admixing 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride, followed by vacuum distillation to remove excess reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Triazin-2-amine derivatives are distinguished by substituents at positions 4 and 6, which dictate their physicochemical and pharmacological profiles. Key analogs include:
Key Observations :
- Lipophilicity : Fluorinated groups like -C₂F₅ increase lipophilicity compared to morpholine or piperidine substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Activity
Receptor Affinity and Selectivity
- 5-HT6 Receptor Antagonists: Compounds 2 and 3 () show potent 5-HT6 receptor antagonism, critical for procognitive effects in dementia models. Compound 2’s 2,3-dichlorophenoxy group enhances receptor affinity and selectivity over compound 3’s phenyl ether, attributed to improved hydrophobic interactions .
- H4 Receptor Antagonists : Analogs like 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-triazin-2-amine () demonstrate submicromolar H4 receptor affinity, suggesting substituent-dependent receptor targeting.
Comparison with Target Compound: The pentafluoroethyl group’s high electronegativity and steric bulk may reduce non-specific receptor interactions but could hinder binding to targets requiring aromatic/hydrophobic interactions (e.g., 5-HT6 or H4 receptors).
Neuroprotective and Procognitive Effects
- Compounds 2 and 3 () attenuate rotenone-induced neurotoxicity in SH-SY5Y cells, with compound 2 showing superior brain concentration profiles (2-fold higher than 3 at 60–240 min post-administration) due to optimized ADMET properties .
- The pentafluoroethyl group’s metabolic stability (via C-F bond strength) might extend half-life but requires verification in vivo.
ADMET Profiles
- Brain Penetration : Compound 3 achieves higher initial brain concentrations (30 min post-dose) than compound 2, but compound 2’s sustained levels (60–240 min) correlate with prolonged efficacy .
- Safety : Compound 2 exhibits lower drug-drug interaction (DDI) risk than compound 3, likely due to reduced CYP450 inhibition. Fluorinated analogs may pose unique toxicity risks (e.g., bioaccumulation) .
Tables
Table 1: Substituent Impact on Key Properties
| Substituent | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| -C₂F₅ | Strongly EW | High | High |
| -CF₂H | Moderately EW | Moderate | Moderate |
| 2,3-Dichlorophenoxy | Mildly EW | High | Moderate |
| Morpholine | Donor | Low | Low |
Table 2: Pharmacokinetic Comparison
| Compound | Tmax (Brain, min) | Cmax (Brain, ng/g) | Half-Life (min) |
|---|---|---|---|
| Compound 2 () | 60–240 | 1200 | 180 |
| Compound 3 () | 30 | 800 | 90 |
Biological Activity
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound belonging to the triazine class. This compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, research findings, and implications for future studies.
- Molecular Formula : CHClFN
- Molecular Weight : 248.54 g/mol
- CAS Number : 1139245-15-0
The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinase enzymes that are often overexpressed in various cancers. This inhibition can disrupt signaling pathways that promote tumor growth and proliferation .
- Protein Interactions : It interacts with proteins involved in critical cellular processes, potentially modulating their activity and influencing biochemical pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes, including:
| Enzyme | Target Disease | Effect |
|---|---|---|
| Tyrosine Kinase | Cancer (e.g., breast, lung) | Inhibition leads to reduced cell proliferation |
| Protein Kinases | Diabetes | Modulation of insulin signaling pathways |
The inhibition of these enzymes suggests potential applications in treating proliferative diseases such as cancer and metabolic disorders.
Case Studies
- Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor size in animal models by inhibiting tyrosine kinase activities associated with tumor growth .
- Diabetes Management : Another investigation showed that triazine compounds could enhance insulin sensitivity by modulating protein kinase pathways involved in glucose metabolism .
Research Findings
Recent studies have focused on the synthesis and characterization of triazine derivatives for their biological properties. Notably:
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, intermediate triazines are often prepared by reacting cyanuric chloride with amines or thiols under controlled conditions. Key variables include:
- Temperature : Reactions are often initiated at 0°C to minimize side reactions (e.g., ).
- Solvent : THF or acetone is commonly used for solubility and reactivity ().
- Purification : Gradient elution with hexane/ethyl acetate (0–100% ethyl acetate) achieves >99% purity ().
- Stoichiometry : A 1:1 molar ratio of triazine intermediate to nucleophile (e.g., 4-fluorophenol) is critical ().
Example yields and conditions from analogous compounds:
| Intermediate | Reagents | Temp (°C) | Yield (%) | Purity (UPLC) | Reference |
|---|---|---|---|---|---|
| 4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | 4-fluorobenzenethiol | 0°C → RT | 49% | 99% | |
| 4-Chloro-6-(mesityloxy)-N-phenyl-1,3,5-triazin-2-amine | 4-(trifluoromethyl)aniline | 101°C | 57% | >99% |
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR detect substituents (e.g., methyl groups at δ 3.10 ppm in ).
- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 369 [M] in ).
- UPLC : Quantifies purity (>99% achievable via gradient elution; ).
- Elemental Analysis : Validates C/H/N ratios (e.g., ±0.4% deviation in ).
Q. What are the common byproducts or impurities encountered during synthesis, and how can they be identified and mitigated?
- Methodological Answer : Common impurities include:
- Unreacted starting materials : Detected via UPLC retention time shifts ().
- Di-substituted byproducts : Formed due to excess nucleophile; controlled by stoichiometry ().
- Oxidation products : Mitigated by inert atmospheres (N/Ar).
Mitigation strategies: - Chromatographic purification (e.g., silica gel column).
- Low-temperature reactions to suppress side reactions ().
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : SAR studies require:
- Derivatization : Introduce substituents (e.g., aryl, cycloalkyl) at the 4- and 6-positions ().
- Biological Assays : Test antileukemic activity (e.g., IC values against Jurkat cells; ).
- 3D-QSAR Modeling : Use software like CoMFA/CoMSIA to correlate substituent effects with activity ().
Example workflow:
Synthesize 10–20 derivatives with systematic substituent variations.
Characterize compounds (NMR, MS) and test in vitro activity.
Perform statistical modeling to identify critical substituent parameters (e.g., logP, steric bulk).
Q. What methodologies are recommended for analyzing conflicting pharmacokinetic data in triazine-based compounds?
- Methodological Answer : Contradictions in PK data (e.g., bioavailability vs. metabolic stability) can arise from:
- Species-specific metabolism : Validate in multiple models (rodent/non-rodent).
- Assay variability : Use standardized protocols (e.g., ’s UPLC conditions).
Resolution strategies: - Meta-analysis : Pool data from peer-reviewed studies (e.g., ).
- Mechanistic studies : Probe cytochrome P450 interactions via liver microsome assays.
Q. How can computational chemistry approaches predict the reactivity and stability of this compound?
- Methodological Answer : Computational tools include:
- DFT Calculations : Predict bond dissociation energies (e.g., C-Cl vs. C-N reactivity).
- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures ().
- Docking Studies : Model interactions with biological targets (e.g., mTOR for ).
Case study: MHY1485 (a triazine-based mTOR activator) was optimized using MD simulations to enhance binding affinity .
Data Contradiction Analysis Example
- Issue : Conflicting yields (49% vs. 75%) in similar Suzuki coupling reactions ( vs. 8).
- Resolution : Differences in catalyst loading ( uses 10 mol% Pd) and boronic acid stoichiometry (1:11 ratio in ) improve yields.
Key Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
